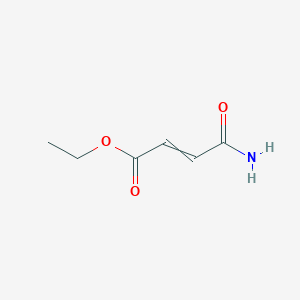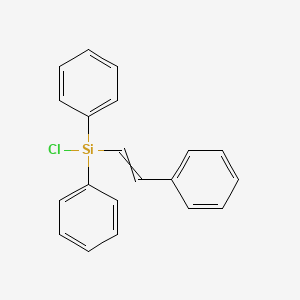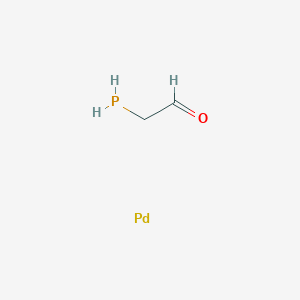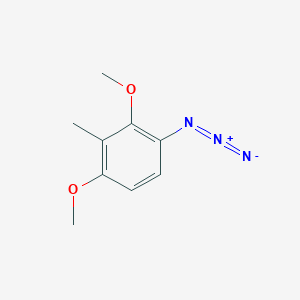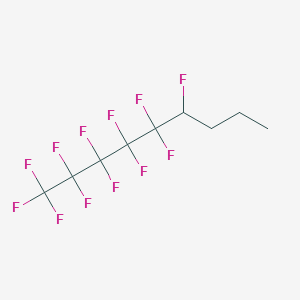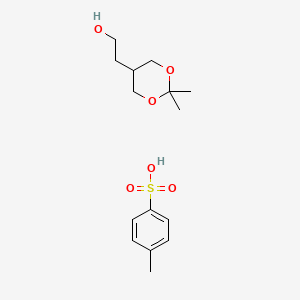
2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol;4-methylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol;4-methylbenzenesulfonic acid is a chemical compound that combines the structural features of a dioxane ring and a benzenesulfonic acid group. The dioxane ring provides stability and rigidity, while the benzenesulfonic acid group imparts solubility and reactivity. This compound is used in various chemical reactions and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol typically involves the reaction of 2,2-dimethyl-1,3-dioxane with an appropriate alcohol under acidic conditions. The reaction is catalyzed by toluenesulfonic acid, which facilitates the formation of the dioxane ring and the subsequent attachment of the ethanol group .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent reaction conditions and high yields. The use of molecular sieves or orthoesters can help remove water from the reaction mixture, thereby driving the reaction to completion .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzenesulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted benzenesulfonic acid derivatives.
Aplicaciones Científicas De Investigación
2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol;4-methylbenzenesulfonic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol involves its ability to form stable intermediates and protect functional groups during chemical reactions. The dioxane ring provides steric hindrance, preventing unwanted side reactions, while the benzenesulfonic acid group enhances solubility and reactivity. The compound interacts with molecular targets through hydrogen bonding and van der Waals forces, facilitating the desired chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione: Known for its use in organic synthesis and multiple C-C bond formations.
®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol: Used in the preparation of various dioxolane derivatives.
1,3-Dioxane-5,5-dimethanol: Utilized in the synthesis of complex organic molecules.
Uniqueness
2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol;4-methylbenzenesulfonic acid is unique due to its combination of a dioxane ring and a benzenesulfonic acid group, which provides both stability and reactivity. This dual functionality makes it a versatile reagent in various chemical reactions and applications .
Propiedades
Número CAS |
127218-58-0 |
|---|---|
Fórmula molecular |
C15H24O6S |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
2-(2,2-dimethyl-1,3-dioxan-5-yl)ethanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H16O3.C7H8O3S/c1-8(2)10-5-7(3-4-9)6-11-8;1-6-2-4-7(5-3-6)11(8,9)10/h7,9H,3-6H2,1-2H3;2-5H,1H3,(H,8,9,10) |
Clave InChI |
XSIRWVSUXHHFHF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(OCC(CO1)CCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


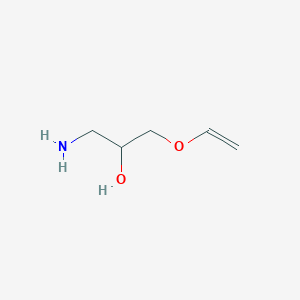

![4-[(E)-(2,4-Dimethylphenyl)diazenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole](/img/structure/B14288025.png)
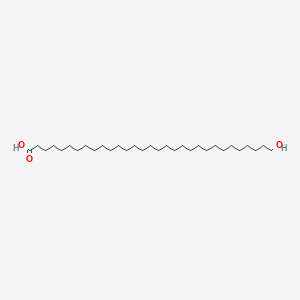

![Benzene, 1-nitro-4-[(2-phenylethenyl)thio]-](/img/structure/B14288040.png)
